N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-cyanobenzamide
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Description
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-cyanobenzamide, also known as BNTX, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BNTX belongs to the class of compounds known as benzamides, which are known to have diverse biological activities.
Scientific Research Applications
Synthesis and Chemical Properties
- N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-cyanobenzamide is a compound related to benzo[b]thiophene derivatives, which are synthesized through various chemical reactions. For instance, the alkylation of cyanide ion with 3-chloromethylbenzo[b]thiophene in dimethyl sulfoxide results in benzo[b]thiophene-3-acetonitrile and 2-cyano-3-methylbenzo[b]thiophene (Campaigne & Neiss, 1965). Another example is the synthesis of 2-N-(benzo[b]thiophen-2-yl)benzo and heterofused-1,2,3-triazoles through the diazotisation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Sabnis & Rangnekar, 1990).
Pharmacological Studies
- Benzo[b]thiophene derivatives, closely related to N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-cyanobenzamide, have been studied for their pharmacological properties. For example, compounds derived from these derivatives were evaluated for in vitro 5-HT1A receptor affinity and serotonin reuptake inhibition, showcasing potential as dual antidepressant drugs (Orus et al., 2002). Another study synthesized various heterocyclic derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings from a benzo[b]thiophene-related compound, which displayed significant antitumor activities (Shams et al., 2010).
Photophysical and Structural Studies
- The photophysical, structural aspects, and nonlinear optical properties of analogs of benzo[b]thiophene derivatives, like Foron blue SR, have been studied using Density Functional Theory (DFT). This research revealed insights into the polarizability and hyperpolarizability of these compounds, indicating their potential in advanced material applications (Bhagwat & Sekar, 2019).
properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-cyanobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-23(2)18(17-13-25-19-9-4-3-8-16(17)19)12-22-20(24)15-7-5-6-14(10-15)11-21/h3-10,13,18H,12H2,1-2H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPQTLGQJRKZRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=CC(=C1)C#N)C2=CSC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-cyanobenzamide |
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